molecular formula C10H7F5O3 B8682272 Ethyl 2,2-difluoro-2-(3,4,5-trifluorophenoxy)acetate CAS No. 798555-97-2

Ethyl 2,2-difluoro-2-(3,4,5-trifluorophenoxy)acetate

Cat. No. B8682272
M. Wt: 270.15 g/mol
InChI Key: XLHVDWXAPXWKGS-UHFFFAOYSA-N
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Patent
US08906260B2

Procedure details

Under a nitrogen atmosphere, 17 g of potassium carbonate and 4.0 g of TBAB were added to 18 g of 3,4,5-trifluorophenol (r-7) dissolved in 200 mL of DMF, 25.0 g of ethyl bromodifluoroacetate dissolved in 50 mL of DMF was added thereto, and the resultant mixture was stirred at 90° C. for 3 hours. A reaction mixture was poured into water, subjected to extraction with diethyl ether, and extracted organic layers were combined and washed with saturated brine, and then dried over anhydrous magnesium sulfate. A solvent was evaporated under reduced pressure, and thus 22.8 g of ethyl 2-(3,4,5-trifluorophenoxy)-2,2-difluoroacetate (compound (r-8)) was obtained.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:9]=[C:10]([OH:16])[CH:11]=[C:12]([F:15])[C:13]=1[F:14].Br[C:18]([F:25])([F:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20].O>CCCC[N+](CCCC)(CCCC)CCCC.[Br-].CN(C=O)C>[F:7][C:8]1[CH:9]=[C:10]([CH:11]=[C:12]([F:15])[C:13]=1[F:14])[O:16][C:18]([F:25])([F:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
18 g
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)O
Name
Quantity
4 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted organic layers
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
A solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OC(C(=O)OCC)(F)F)C=C(C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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